N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide features a hybrid heterocyclic scaffold combining pyrazole, pyrazine, and benzo[c]isoxazole moieties linked via a carboxamide group.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-29-14-17(12-27-29)21-20(24-9-10-25-21)13-26-23(30)16-7-8-19-18(11-16)22(31-28-19)15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQRBMSOPXVBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties and are used in various therapeutic areas.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 313.38 g/mol. The structural features include a benzo[c]isoxazole core, which is known for various biological activities, including anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O |
| Molecular Weight | 313.38 g/mol |
| CAS Number | 2034395-56-5 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the isoxazole moiety. Isoxazoles are recognized as histone deacetylase (HDAC) inhibitors, which play crucial roles in cancer cell regulation. The compound this compound has shown promising results in inhibiting various HDAC isoforms, which are implicated in tumorigenesis.
For instance, a study indicated that derivatives with isoxazole structures exhibited IC50 values significantly lower at HDAC6 compared to other isoforms, suggesting selective inhibition that could be beneficial in cancer treatment strategies .
Antimicrobial Activity
The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial properties. Preliminary structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrazole ring can enhance antifungal activity. For example, certain derivatives displayed potent antifungal effects against Candida neoformans, outperforming established antifungal agents like miconazole and amphotericin B .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent synthesis of related pyrazole derivatives demonstrated their efficacy as antimicrobial agents. Compounds with nitroso groups at specific positions showed enhanced activity against fungal pathogens . This suggests that similar modifications might be explored for this compound to improve its biological profile.
- Mechanistic Insights : Mechanistic studies have indicated that isoxazole-containing compounds may induce apoptosis in cancer cells through the modulation of histone acetylation patterns. This epigenetic regulation can lead to cell cycle arrest and increased sensitivity to chemotherapeutic agents .
- Comparative Studies : In comparative analyses, compounds with similar structural motifs were tested for their biological activities across various models, including C. elegans for anti-aging effects and human fibroblasts for antioxidant properties. These studies provide a framework for understanding how structural variations influence biological outcomes .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, which is crucial for developing new therapeutic agents. The dimethylamino group can enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain kinases, showcasing its potential in treating cancer by targeting specific signaling pathways involved in tumor growth .
Biological Studies
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can be utilized as a biological probe to explore various biological pathways. Its interaction with cellular components can provide insights into disease mechanisms and help identify new therapeutic targets.
Example Application:
Research indicates that compounds with similar structural motifs have been effective in modulating biological activities related to inflammation and cancer . This suggests that our compound may also exhibit similar properties.
Industrial Chemistry
In industrial settings, this compound can serve as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in producing specialty chemicals or pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound’s design shares key motifs with other heterocyclic carboxamides, but distinctions in ring systems and substituents influence its physicochemical and biological profiles.
*Estimated based on molecular formula.
Key Observations :
- Heterocyclic Diversity : The target compound’s inclusion of pyrazine and benzo[c]isoxazole distinguishes it from simpler pyrazole-carboxamides (e.g., ) or isoxazole derivatives (e.g., ). Pyrazine may enhance π-π stacking interactions in biological targets compared to pyridine or benzene .
- Substituent Effects: The 3-phenyl group on the benzo[c]isoxazole could improve lipophilicity and membrane permeability relative to compounds with nitro or cyano groups (e.g., ).
- Carboxamide vs. Carbothioamide : The carboxamide linkage in the target compound may offer better metabolic stability compared to carbothioamides (e.g., ), which are prone to oxidation .
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer : The synthesis of this heterocyclic compound requires sequential coupling, cyclization, and functionalization steps. Key considerations include:
- Regioselectivity : Pyrazine and pyrazole rings require controlled substitution patterns to avoid undesired byproducts. For example, pyrazole methylation must occur at the 1-position to prevent steric clashes .
- Inert Conditions : Use of anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of intermediates .
- Catalytic Systems : Pd-mediated cross-coupling reactions for pyrazine-pyrazole linkage, with careful selection of ligands (e.g., XPhos) to enhance yield .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using H/C NMR .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Spectroscopy : H NMR (400 MHz, DMSO-d₆) to verify aromatic proton splitting patterns and carboxamide NH signals. F NMR (if fluorinated analogs exist) for fluorophenyl groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Q. What stability challenges arise during storage or biological assays?
- Methodological Answer : Stability depends on:
- pH Sensitivity : The benzo[c]isoxazole moiety is prone to hydrolysis under acidic/basic conditions. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
- Solubility : Low aqueous solubility may require DMSO stock solutions (≤10% v/v) for in vitro assays. Confirm stability via UV-Vis spectroscopy (λ = 270–300 nm) over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Design : Replace the 3-phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-CF₃) to enhance target binding. Pyrazine methylation (1-methyl vs. 1-ethyl) impacts metabolic stability .
- Biological Testing : Use kinase inhibition assays (e.g., JAK2 or EGFR) to correlate substituent effects with IC₅₀ values. Compare with analogs like 5-(4-fluorophenyl)-pyrazolo[1,5-c]benzoxazine derivatives .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify critical substituents driving potency .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility. Compare binding poses with X-ray crystallography data (if available) .
- Experimental Validation : Perform competitive binding assays (SPR/ITC) to measure binding affinities. For example, discrepancies in kinase inhibition may arise from off-target effects—validate via kinome-wide profiling .
Q. What strategies improve regioselectivity in pyrazine-pyrazole coupling reactions?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -OMe) on pyrazine to steer cross-coupling to the 2-position. Remove via hydrolysis post-reaction .
- Catalyst Screening : Test Pd(OAc)₂ with chelating ligands (e.g., dppf) to enhance C–N bond formation efficiency. Monitor regioselectivity via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
